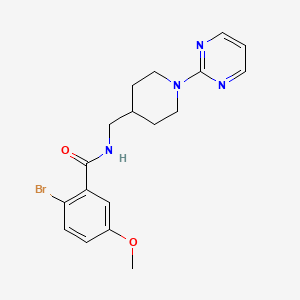

2-bromo-5-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-5-methoxy-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN4O2/c1-25-14-3-4-16(19)15(11-14)17(24)22-12-13-5-9-23(10-6-13)18-20-7-2-8-21-18/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVGGKKMRFEJCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Methoxylation: The methoxy group can be introduced via nucleophilic substitution, where a suitable methoxy donor like sodium methoxide reacts with the brominated benzene derivative.

Amidation: The formation of the benzamide moiety involves the reaction of the methoxy-bromobenzene derivative with an appropriate amine, such as 4-(pyrimidin-2-yl)piperidine, under conditions that facilitate amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

Oxidation: Formation of 2-hydroxy-5-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide.

Reduction: Formation of 5-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C₁₅H₁₈BrN₃O₂, with a molecular weight of approximately 356.23 g/mol. Its structure consists of a bromine atom, a methoxy group, and a piperidine moiety linked to a pyrimidine ring, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-bromo-5-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide exhibit significant anticancer properties. For instance, derivatives of benzamide have shown the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that benzamide derivatives with similar structures effectively inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Neuropharmacology

The compound's piperidine and pyrimidine components suggest potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors.

Case Study:

Research has shown that piperidine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), making them candidates for treating depression and anxiety disorders. A derivative of this compound was tested for its affinity towards serotonin receptors, revealing promising results in enhancing serotonergic activity .

Organic Electronics

The unique electronic properties of compounds like this compound make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of bromine and methoxy groups can enhance the electronic properties and stability of organic semiconductors.

Case Study:

A study highlighted the use of brominated benzamides in developing high-performance OLEDs. The introduction of bromine improved the charge transport properties, leading to devices with higher efficiency and stability compared to non-brominated analogs .

Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

2-Bromo-N-[1-(4-Methylbenzyl)-1H-Pyrazol-5-yl]Benzamide

Structural Features :

- Core : Benzamide with a 2-bromo substitution.

- Amide Substituent : 1-(4-methylbenzyl)-1H-pyrazol-5-yl group.

Comparison :

- The absence of a methoxy group and pyrimidine-piperidine system distinguishes this compound from the target. Instead, it features a pyrazole ring tethered to a 4-methylbenzyl group.

- The pyrazole moiety may engage in hydrogen bonding or π-π stacking, while the methylbenzyl group introduces hydrophobicity.

N-(2-{[5-Bromo-2-(Piperidin-1-yl)Pyrimidin-4-yl]Sulfanyl}-4-Methoxy-Phenyl)Benzenesulfonamide

Structural Features :

- Core : Sulfonamide (benzenesulfonamide) instead of benzamide.

- Substituents : 5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl sulfanyl group at position 2 and methoxy at position 4 on the phenyl ring.

Comparison :

- The sulfonamide core replaces the benzamide, altering hydrogen-bonding capacity and acidity.

- Bromine is positioned on the pyrimidine ring rather than the aromatic core, which may shift electronic effects toward the sulfonamide group.

- Inference : The sulfonamide’s stronger acidity and distinct substitution pattern could target different biological pathways compared to the benzamide-based target compound .

3,4-Dichloro-N-{[1-(Dimethylamino)Cyclohexyl]Methyl}Benzamide

Structural Features :

- Core : Benzamide with 3,4-dichloro substitutions.

- Amide Substituent: 1-(dimethylamino)cyclohexylmethyl group.

Comparison :

- Dichloro substitutions on the benzamide core introduce steric bulk and electron-withdrawing effects, contrasting with the target’s bromo-methoxy combination.

- The cyclohexyl-dimethylamino group replaces the pyrimidine-piperidine system, likely increasing lipophilicity.

- Inference : The dichloro substitution pattern may enhance binding to hydrophobic pockets, while the cyclohexyl group could reduce metabolic stability compared to the target’s heteroaromatic system .

4-Bromo-2,2'-Bipyridyl

Structural Features :

- Core : Bipyridyl scaffold with bromine at position 4.

Comparison :

- Lacks the benzamide or sulfonamide backbone, focusing instead on a brominated bipyridine structure.

- Inference : The bipyridyl system’s rigid planar structure and bromine substitution may favor metal coordination or intercalation, diverging from the target’s likely enzyme/receptor targeting .

Structural and Functional Analysis Table

Biological Activity

2-bromo-5-methoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound's chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1235305-93-7 |

| Molecular Formula | C₁₈H₂₁BrN₄O₂ |

| Molecular Weight | 405.3 g/mol |

The compound is believed to interact with various biological targets, primarily through modulation of receptor activity. Specifically, it may act as an antagonist at muscarinic receptors, which are implicated in several neurological disorders. Research indicates that compounds with similar structures can selectively inhibit muscarinic receptor subtypes, potentially leading to therapeutic effects in conditions like Alzheimer's disease and schizophrenia .

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, it has shown significant inhibitory effects on cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The following table summarizes the findings from a study evaluating the compound's efficacy against different cancer types:

| Cell Line | IC₅₀ (µM) | Comments |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Strong inhibition of proliferation |

| MCF10A (non-cancer) | 2.4 | Lesser effect compared to MDA-MB-231 |

The selectivity index indicates a nearly 20-fold difference in efficacy between cancerous and non-cancerous cells, suggesting a favorable therapeutic window .

Antiviral Activity

In addition to anticancer effects, the compound has demonstrated antiviral activity against influenza viruses. A study reported that it significantly reduced viral load in infected mice models, confirming its direct impact on viral replication . The pharmacokinetic profile showed an oral bioavailability of 31.8% and clearance rates indicative of effective systemic exposure.

Case Studies

- In Vivo Studies : In a mouse model of TNBC, treatment with the compound resulted in reduced lung metastasis compared to controls. The study also noted a significant increase in apoptosis markers in treated tissues, indicating a mechanism involving programmed cell death .

- Toxicity Assessment : Safety evaluations revealed no acute toxicity at doses up to 2000 mg/kg in Kunming mice, supporting its potential for further clinical development .

- Pharmacodynamics : The compound was shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis, further underscoring its multifaceted biological activity .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves multi-step reactions, starting with the formation of the piperidine-pyrimidine core via nucleophilic substitution or reductive amination. Subsequent coupling with the bromo-methoxybenzamide moiety is achieved using peptide coupling reagents like EDCl/HOBt or DCC. Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .

- Catalysts : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in Suzuki-Miyaura reactions for pyrimidine derivatization .

- Temperature control : Reactions are often conducted at 50–80°C to balance reactivity and side-product formation . Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are most effective for confirming structural integrity?

- NMR spectroscopy : H and C NMR verify substituent positions and piperidine ring conformation .

- X-ray crystallography : Resolves solid-state conformation, including chair conformation of the piperidine ring and intermolecular hydrogen bonds (e.g., O-H···O, N-H···O) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 461.1) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent impacts on biological activity?

SAR studies focus on modifying:

- Halogen substituents : Bromine at position 2 enhances electrophilic reactivity, while methoxy at position 5 influences lipophilicity and target binding .

- Pyrimidine-piperidine linkage : Replacing pyrimidine with thiazole alters π-π stacking with viral enzymes . Assays like enzyme inhibition (e.g., RNA polymerase) or cytotoxicity profiling (e.g., IC in cancer cell lines) quantify activity changes . Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like kinase domains .

Q. What strategies resolve contradictions in biological activity data across assay systems?

- Orthogonal assays : Validate antiviral activity using plaque reduction neutralization (PRNT) alongside enzymatic inhibition to rule off-target effects .

- Control experiments : Compare results with structurally similar analogs (e.g., 5-bromo-2-chloro derivatives) to isolate substituent-specific effects .

- Data normalization : Account for variability in cell-based vs. biochemical assays using Z-factor statistical analysis .

Q. What methodologies determine crystal structure and intermolecular interactions in solid-state studies?

- Single-crystal X-ray diffraction : SHELX software refines crystallographic data, resolving disorder in methoxy groups and hydrogen-bonding networks (e.g., C-H···O interactions) .

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 12% H-bond contribution in packing diagrams) .

Q. How do computational tools predict binding modes with biological targets?

- Molecular dynamics (MD) simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

- Quantum mechanical (QM) calculations : DFT (B3LYP/6-311G**) optimizes ligand geometry and electrostatic potential maps for active site complementarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.